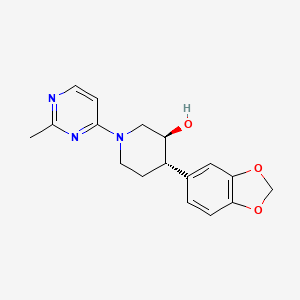![molecular formula C16H18ClN3O B5940445 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole](/img/structure/B5940445.png)
1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenoxy group and a cyclohexenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-(2-chlorophenoxy)ethylamine.
Cyclohexenyl Triazole Formation: The next step involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclohex-3-en-1-yl azide under suitable conditions to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole
- 1-[2-(2-Chlorophenoxy)ethyl]-4-piperidinecarboxylate
- 1-[2-(2-Chlorophenoxy)ethyl]-4-[(3-nitrophenyl)methyl]piperazine
Uniqueness
1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole is unique due to its specific combination of a chlorophenoxy group and a cyclohexenyl group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-14-8-4-5-9-16(14)21-11-10-20-12-15(18-19-20)13-6-2-1-3-7-13/h1-2,4-5,8-9,12-13H,3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGPGTZBORIVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CN(N=N2)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-5-[4-(methylsulfonyl)phenyl]-1,3-benzoxazole](/img/structure/B5940366.png)
![7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5940372.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylacetamide](/img/structure/B5940375.png)
![2-{2-[4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B5940382.png)

![N-{3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]phenyl}acetamide](/img/structure/B5940390.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5940394.png)
![6-methyl-3-[(4-pyridin-4-yl-1,4-diazepan-1-yl)methyl]quinolin-2(1H)-one](/img/structure/B5940416.png)
![9-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,9-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B5940426.png)
![(2S,4R)-4-amino-N-ethyl-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}pyrrolidine-2-carboxamide](/img/structure/B5940450.png)
![[4-(3-propan-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]-[5-(tetrazol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B5940452.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B5940460.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5940466.png)
